N,N-dimethyl-9H-xanthene-9-carboxamide
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Overview
Description
N,N-dimethyl-9H-xanthene-9-carboxamide is a heterocyclic compound with a xanthene core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The xanthene scaffold is a privileged structure in medicinal chemistry due to its ability to modulate various biological responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-9H-xanthene-9-carboxamide typically involves the reaction of xanthene derivatives with dimethylamine. One common method is the reaction of 9H-xanthene-9-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert the compound into reduced xanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
N,N-dimethyl-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-9H-xanthene-9-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may inhibit fatty acid synthesis pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
9,9-Dimethylxanthene: A related compound with similar structural features but different functional groups.
Xanthone: The oxidized form of xanthene, known for its diverse biological activities.
Azaxanthones: Nitrogen-containing analogs of xanthene with enhanced solubility and biological activity.
Uniqueness: N,N-dimethyl-9H-xanthene-9-carboxamide is unique due to its specific functional group (dimethylamine) and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-17(2)16(18)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYSJJFWGKIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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